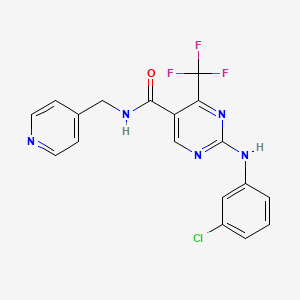

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N5O/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11/h1-8,10H,9H2,(H,24,28)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCPJLIYGNWTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667905-37-5 | |

| Record name | GW-833972A free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667905375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-833972A FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV127I2X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of the Pyrimidine Core with Trifluoromethyl Substitution

The pyrimidine ring substituted at the 4-position with a trifluoromethyl group is typically synthesized via cyclization reactions involving appropriately substituted amidines or β-dicarbonyl compounds. The trifluoromethyl group is introduced either by using trifluoromethylated starting materials or by trifluoromethylation reactions on pyrimidine intermediates.

Introduction of the 3-Chloroanilino Group at the 2-Position

The 2-position substitution with a 3-chloroanilino group is achieved by nucleophilic aromatic substitution or amination reactions on a 2-halopyrimidine intermediate.

Formation of the N-(Pyridin-4-ylmethyl) Carboxamide

The carboxamide at the 5-position of the pyrimidine is introduced by coupling the pyrimidine-5-carboxylic acid or its activated derivative (e.g., acid chloride or ester) with pyridin-4-ylmethylamine.

- Typical amidation conditions involve carbodiimide coupling agents (e.g., EDCI, DCC) or acid chlorides generated in situ, with pyridin-4-ylmethylamine as the nucleophile.

- Alternatively, direct coupling using peptide coupling reagents in solvents like dichloromethane or DMF at ambient or slightly elevated temperatures is employed.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Pyrimidine core formation | Cyclization of amidine with trifluoromethylated β-dicarbonyl compound, 1,1′-thiocarbonyldiimidazole-assisted coupling | 4-(trifluoromethyl)pyrimidine intermediate |

| 2 | Amination at 2-position | Reaction with 3-chloroaniline, base (triethylamine), solvent (DMF), 40–80 °C | 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine |

| 3 | Amidation at 5-position | Coupling with pyridin-4-ylmethylamine, carbodiimide or acid chloride, solvent (DCM/DMF), room temperature | 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |

Experimental Details and Conditions

- Coupling Agents: 1,1′-thiocarbonyldiimidazole is frequently used for thiourea and carbothioamide formation, facilitating the construction of the pyrimidine ring system.

- Solvents: Dimethylformamide (DMF), acetonitrile, dichloromethane (DCM), and ethanol are commonly employed solvents depending on the reaction step.

- Temperature: Reactions are typically conducted between room temperature and 80 °C to optimize yields and selectivity.

- Purification: Preparative HPLC using C18 columns with gradients of acetonitrile and water containing trifluoroacetic acid is standard for purification, ensuring high purity of the final compound.

- Characterization: NMR (1H, 13C), HRMS, and LC/MS are used to confirm structure and purity.

Research Findings on Preparation Efficiency

- Yields for the key amination and amidation steps range from moderate to good (40–80%), depending on the substrate purity and reaction conditions.

- The use of microwave-assisted synthesis has been reported to accelerate cyclization and amination steps, improving throughput.

- The trifluoromethyl group enhances the compound’s metabolic stability, which is preserved through careful control of reaction conditions to avoid defluorination or side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | 3-chloroaniline, pyridin-4-ylmethylamine, trifluoromethylated pyrimidine precursors | Commercially available or synthesized in situ |

| Coupling agent | 1,1′-thiocarbonyldiimidazole, carbodiimides | Enables thiourea and amide bond formation |

| Solvent | DMF, acetonitrile, DCM, ethanol | Selected based on reaction step |

| Temperature | 25–80 °C | Controlled to optimize yield and selectivity |

| Purification method | Preparative HPLC (C18 column) | Ensures >95% purity |

| Characterization methods | NMR, HRMS, LC/MS | Confirms structure and purity |

Chemical Reactions Analysis

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the CB2 receptor and its role in various physiological processes.

Biology: It is used to investigate the effects of CB2 receptor activation on sensory nerve function and inflammation.

Medicine: It has potential therapeutic applications in treating conditions such as chronic cough and inflammatory diseases.

Industry: It is used in the development of new drugs targeting the CB2 receptor

Mechanism of Action

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: exerts its effects by selectively activating the CB2 receptor. This activation inhibits the depolarization of sensory nerves induced by capsaicin, prostaglandin E2, and hypertonic saline. The compound also inhibits citric acid-induced cough in guinea pigs . The molecular targets and pathways involved include the CB2 receptor and its downstream signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Structural and Property Comparison

Key Observations:

- Trifluoromethyl Group : Present in the target compound and GW 842166X, this group enhances lipophilicity and resistance to oxidative metabolism.

- Anilino Substituents: The mono-chloro (target) vs. di-chloro (GW 842166X) affects target selectivity; dichloro groups increase lipophilicity and receptor binding affinity .

- Pyridine Position : The target’s pyridin-4-ylmethyl vs. 3-pyridyl () alters hydrogen-bonding patterns and steric interactions with targets.

- Sulfanyl vs. Carboxamide Linkers : The sulfanyl group in ’s compound may reduce metabolic stability compared to the carboxamide linker in the target .

Biological Activity

The compound 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its antifungal, insecticidal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group, a chloroaniline moiety, and a pyridinylmethyl group. This unique structure suggests potential interactions with biological targets that may lead to significant pharmacological effects.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antifungal Activity

Recent studies have indicated that various trifluoromethyl pyrimidine derivatives exhibit promising antifungal properties. For example, in vitro tests revealed that certain derivatives showed inhibition rates against Botrytis cinerea comparable to established antifungal agents like tebuconazole. The most effective compounds demonstrated inhibition rates exceeding 90% at concentrations around 500 µg/mL .

Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5l | B. cinerea | 100 |

| 5v | S. sclerotiorum | 82.73 |

Insecticidal Activity

The insecticidal properties of the compound were evaluated against common agricultural pests such as Spodoptera frugiperda and Mythimna separata. Results indicated that several derivatives exhibited mortality rates ranging from 13.3% to 90% at a concentration of 500 µg/mL, although these rates were generally lower than those observed with standard insecticides like chlorantraniliprole .

Table 2: Insecticidal Activity Against Agricultural Pests

| Compound | Pest | Mortality Rate (%) |

|---|---|---|

| 5a | S. frugiperda | 80.0 |

| 5w | S. frugiperda | 90.0 |

| 5o | M. separata | 83.3 |

Anticancer Activity

Anticancer evaluations have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The MTT assay results indicated that some compounds had IC50 values in the low micromolar range, suggesting significant anticancer potential compared to doxorubicin, a commonly used chemotherapeutic agent .

Table 3: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | PC3 | <5 |

| Compound B | K562 | <5 |

| Compound C | HeLa | <5 |

| Compound D | A549 | <5 |

Case Studies

- Antifungal Efficacy : In a study assessing the antifungal activity of several pyrimidine derivatives, compounds with similar structural motifs showed enhanced activity against resistant fungal strains, indicating the potential for developing new antifungal therapies .

- Insect Resistance Management : Research on insecticidal properties highlighted the effectiveness of these compounds in managing pest populations while minimizing environmental impact, suggesting their utility in sustainable agriculture practices .

- Cancer Treatment Exploration : A recent investigation into the anticancer properties of trifluoromethyl pyrimidines revealed promising results in inhibiting tumor growth in xenograft models, paving the way for further clinical studies .

Q & A

Q. Key analytical methods :

| Parameter | Technique | Purpose |

|---|---|---|

| Purity | HPLC (>98%) | Quantify yield and impurities |

| Structural confirmation | H/C NMR | Verify substituent positions and regioselectivity |

Basic: What methodologies confirm the structural integrity of the compound?

Answer:

A combination of spectroscopic and chromatographic techniques is critical:

- NMR spectroscopy :

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] ion matching theoretical mass) .

- X-ray crystallography : Resolves ambiguities in stereochemistry via crystal structure determination (e.g., dihedral angles of aromatic rings) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Purity variability : Impurities >2% can skew IC values. Re-purify via column chromatography or recrystallization .

- Assay conditions :

- Compare results across cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.5) .

- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Structural analogs : Test derivatives (e.g., replacing 3-chloroanilino with 4-fluoroanilino) to isolate substituent effects .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Answer:

SAR studies require systematic modification of functional groups:

| Substituent | Modification | Biological Impact |

|---|---|---|

| Trifluoromethyl (CF) | Replace with CH | Reduced metabolic stability |

| Pyridin-4-ylmethyl | Substitute with benzyl | Alters binding affinity to kinase targets |

| 3-Chloroanilino | Introduce electron-withdrawing groups (e.g., NO) | Enhances enzyme inhibition potency |

Q. Methodology :

- Synthesize analogs via Suzuki-Miyaura cross-coupling or Ullmann reactions.

- Evaluate using kinase inhibition assays (e.g., ADP-Glo™) and molecular docking simulations (e.g., AutoDock Vina) .

Advanced: What strategies determine crystallization behavior and polymorphism?

Answer:

Crystallization studies focus on:

- Solvent systems : Use mixed solvents (e.g., ethanol/water) to control nucleation rates .

- Hydrogen bonding : Intra- and intermolecular H-bonds (e.g., N–H⋯N) stabilize crystal lattices, as seen in X-ray structures with R_2$$^2(16) motifs .

- Polymorph screening : Vary cooling rates (0.1–5°C/min) and analyze via powder XRD to identify polymorphic forms .

Q. Key findings :

- CF groups induce π-stacking interactions (centroid distances ~3.7 Å) .

- Chlorine substituents influence dihedral angles (e.g., 11.3° between pyrimidine and phenyl rings) .

Advanced: How to assess metabolic stability and degradation pathways?

Answer:

- In vitro assays :

- Degradation hotspots :

- Hydrolysis of carboxamide group under acidic conditions (pH <3).

- Oxidative defluorination of CF in cytochrome P450-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.